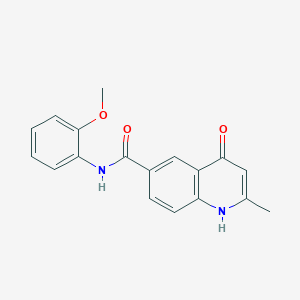

4-hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide

Description

4-Hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide is a quinoline derivative characterized by a hydroxyl group at position 4, a methyl group at position 2, and a carboxamide substituent at position 6 linked to a 2-methoxyphenyl moiety.

Properties

IUPAC Name |

N-(2-methoxyphenyl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-9-16(21)13-10-12(7-8-14(13)19-11)18(22)20-15-5-3-4-6-17(15)23-2/h3-10H,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGICXTJWSYEFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the hydroxy and methoxyphenyl groups. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of amide coupling reagents and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the quinoline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and reported activities of analogous quinoline and heterocyclic derivatives:

Key Insights from Comparative Studies

- P-Glycoprotein Inhibition: The 6-methoxy-2-arylquinolines (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) demonstrate potent P-gp inhibition, with methoxy and aryl groups critical for activity .

- Receptor Binding: The HBK series (piperazine derivatives) highlights the importance of the 2-methoxyphenyl group in modulating receptor affinity. However, their flexible alkoxy chains contrast with the rigid quinoline scaffold of the target compound, which may favor selective binding .

- Solubility and Bioavailability : The hydroxyl and carboxamide groups in the target compound likely improve aqueous solubility relative to fully aromatic or esterified analogues (e.g., methyl esters in and ) . Conversely, carboxylic acid derivatives () exhibit even higher hydrophilicity but may face challenges in membrane permeability .

- Synthetic Routes: The synthesis of methyl 6-amino-4-hydroxyquinoline-2-carboxylate () involves esterification and hydroxylation steps, which may parallel methodologies for the target compound . Modifications at position 6 (e.g., carboxamide vs. ester) could influence reaction yields and purification demands.

Biological Activity

4-Hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 283.30 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Quinoline derivatives are known to exhibit diverse pharmacological effects, including:

- Antimicrobial Activity : The compound has been shown to inhibit the growth of various bacteria and fungi.

- Anticancer Properties : It may interfere with cell signaling pathways, leading to apoptosis in cancer cells.

- Antiviral Effects : Some studies suggest potential efficacy against viral infections, possibly through inhibition of viral replication.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, demonstrate significant antimicrobial properties. The compound has been tested against various pathogens with notable results:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 22 | 1 × 10 mg/mL |

| Staphylococcus aureus | 24 | 1 × 10 mg/mL |

| Klebsiella pneumoniae | 25 | 1 × 10 mg/mL |

These results indicate that the compound exhibits a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibiotic agent.

Anticancer Activity

The anticancer potential of this compound was evaluated in several studies. The following table summarizes the findings from various cancer cell lines:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20.1 | Induction of apoptosis via ROS generation |

| A549 | 14 | Inhibition of tubulin polymerization |

| HL60 | 22 | Interference with cell cycle progression |

The IC values indicate the concentration required to inhibit cell growth by 50%. The mechanisms suggest that the compound may induce oxidative stress and disrupt normal cellular functions in cancer cells.

Antiviral Activity

In vitro studies have demonstrated that certain quinoline derivatives can inhibit viral replication. For example, a derivative similar to our compound showed promising results against Hepatitis B Virus (HBV):

- Concentration : 10 µM

- Inhibition Rate : High inhibition of HBV replication confirmed through molecular docking simulations.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the effectiveness of various quinoline derivatives revealed that those with methoxy substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.

- Anticancer Research : Another study focused on the effects of this compound on leukemia cells, showing significant cytotoxicity and a potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-hydroxy-N-(2-methoxyphenyl)-2-methylquinoline-6-carboxamide, and what reaction conditions are critical?

- Methodological Answer : The compound can be synthesized via classical quinoline frameworks (e.g., Gould–Jacob, Skraup, or Friedländer reactions). For example:

- Gould–Jacob synthesis : Cyclization of aniline derivatives with β-ketoesters under acidic conditions. Key parameters include temperature control (80–120°C) and solvent choice (e.g., polyphosphoric acid) to optimize cyclization .

- Transition metal catalysis : Palladium-catalyzed cross-coupling to introduce the 2-methoxyphenyl substituent. Ligand selection (e.g., PPh₃) and inert atmosphere (N₂/Ar) are critical for yield .

- Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, quinoline protons at δ 7.5–8.5 ppm). Use DMSO-d₆ as a solvent for solubility .

- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks. Crystallize from ethanol/water mixtures; data collection at 100 K improves resolution .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How are in vitro antimicrobial activities assessed for this compound?

- Methodological Answer :

- Disk diffusion assay : Impregnate filter disks with 10 µg/mL compound, inoculate Mueller Hinton agar with E. coli or S. aureus, and measure inhibition zones after 24h incubation .

- MIC determination : Use microdilution in 96-well plates (0.5–128 µg/mL). Confirm bacterial growth via optical density (OD₆₀₀) and compare to controls (e.g., ciprofloxacin) .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., varying MIC values across studies) be resolved?

- Methodological Answer :

- Orthogonal assays : Cross-validate MIC results with time-kill kinetics or biofilm inhibition assays .

- Structural analogs : Synthesize derivatives (e.g., halogenated or methoxy variants) to isolate SAR trends. For example, replacing the 4-hydroxy group with a chloro substituent may enhance Gram-negative activity .

- Statistical analysis : Apply ANOVA to account for inter-lab variability in inoculum size or growth media .

Q. What strategies improve aqueous solubility without compromising target binding affinity?

- Methodological Answer :

- Prodrug design : Introduce phosphate or glycoside groups at the 4-hydroxy position to enhance hydrophilicity. Hydrolytic stability can be tested in simulated gastric fluid (pH 1.2–6.8) .

- Nanoformulation : Encapsulate in PLGA nanoparticles (75:25 lactide:glycolide ratio) and assess release kinetics via dialysis .

Q. How are structure-activity relationship (SAR) studies designed for quinoline-carboxamide derivatives?

- Methodological Answer :

- Substituent variation : Systematically modify the 2-methyl, 6-carboxamide, and methoxyphenyl groups. For example:

- Replace 2-methyl with ethyl to evaluate steric effects on target binding .

- Introduce electron-withdrawing groups (e.g., NO₂) on the phenyl ring to modulate electron density .

- Computational docking : Use AutoDock Vina to predict binding poses with Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK). Validate with SPR binding assays .

Q. What advanced purification techniques address challenges in isolating polar intermediates?

- Methodological Answer :

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water:ACN + 0.1% TFA). Monitor at λ = 254 nm .

- Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane for non-polar intermediates; ethanol/water for carboxamides) .

Q. How can computational modeling predict off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore mapping : Use Schrödinger’s Phase to identify overlap with known CYP450 inhibitors.

- ADMET prediction : Employ SwissADME to estimate hepatotoxicity (e.g., Rule of Five violations) and plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.